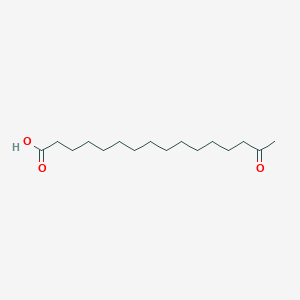

15-Oxohexadecanoic acid

Description

Properties

IUPAC Name |

15-oxohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBHMKBVKZAKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-oxohexadecanoic acid typically involves the oxidation of hexadecanoic acid derivatives. One common method is the selective oxidation of 15-hydroxyhexadecanoic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone at room temperature .

Industrial Production Methods: Industrial production of 15-oxohexadecanoic acid may involve the use of biocatalysts or microbial fermentation processes. These methods offer a more environmentally friendly approach compared to traditional chemical synthesis. For instance, certain strains of bacteria or fungi can be engineered to produce 15-oxohexadecanoic acid from fatty acid precursors through metabolic pathways .

Chemical Reactions Analysis

Types of Reactions: 15-Oxohexadecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the keto group to a carboxylic acid, forming a dicarboxylic acid.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid)

Major Products:

Oxidation: Dicarboxylic acids

Reduction: 15-hydroxyhexadecanoic acid

Esterification: Esters of 15-oxohexadecanoic acid

Scientific Research Applications

15-Oxohexadecanoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studies have shown that it can act as a signaling molecule in certain biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 15-oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may activate or inhibit enzymes involved in fatty acid metabolism, thereby affecting cellular processes such as energy production and lipid synthesis .

Comparison with Similar Compounds

Functional Group Positioning

- Oxo Group Location: Terminal oxo groups (e.g., 16-oxohexadecanoic acid) exhibit higher reactivity in esterification or reduction reactions compared to internal oxo groups (e.g., 6-oxo-Δ15-hexadecanoic acid), which may stabilize conjugated systems or participate in cyclization .

- Unsaturation vs.

Molecular Weight and Solubility

- Longer chains (e.g., 10-oxooctadecanoic acid, C18) reduce aqueous solubility compared to C16 analogues.

- Polar functional groups (e.g., amino and ethers in 17-amino-10-oxo-...acid) enhance solubility (999 g/L at 25°C) despite lower molecular weight .

Notes on Contradictions and Gaps

- Terminology Conflicts: 15-Hexadecynoic acid is ambiguously described as both a "steroidal fatty acid" and a simple alkyne-substituted fatty acid , necessitating further clarification.

- Data Availability: Direct experimental data for 15-oxohexadecanoic acid (e.g., synthesis, bioactivity) are absent in the provided evidence, highlighting a research gap.

Biological Activity

15-Oxohexadecanoic acid, also known as 15-oxo-C16:0, is a bioactive fatty acid that has garnered attention for its potential biological activities, particularly in the context of inflammation and cellular signaling. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

15-Oxohexadecanoic acid is classified as an oxo fatty acid with the chemical formula C16H30O3. It is produced through the oxidation of hexadecanoic acid (palmitic acid) and can act as a ligand for various receptors, influencing downstream signaling pathways. The compound is believed to modulate the activity of enzymes involved in fatty acid metabolism, which can affect cellular processes such as energy production and lipid synthesis .

1. Anti-inflammatory Effects

Research indicates that 15-oxohexadecanoic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a reduction in pro-inflammatory cytokines and mediators, suggesting a protective role against inflammation-related diseases .

2. Antioxidant Activity

The compound activates Nrf2 (nuclear factor erythroid 2-related factor 2), a transcription factor that regulates antioxidant responses. Activation of Nrf2 leads to the upregulation of antioxidant genes, which help mitigate oxidative stress in cells . This mechanism underscores the potential of 15-oxohexadecanoic acid in protecting against oxidative damage.

Case Studies and Experimental Evidence

A series of studies have explored the biological activity of 15-oxohexadecanoic acid:

- Cell Culture Studies : In vitro experiments demonstrated that treatment with 15-oxohexadecanoic acid resulted in increased expression of antioxidant genes such as HO-1 (Heme oxygenase-1) and NQO1 (NAD(P)H quinone oxidoreductase 1) in THP-1 cells, a human monocytic cell line. The expression levels were significantly elevated after 12 to 18 hours of treatment .

- Metabolomics Analysis : A metabolomics approach revealed that exposure to compounds like 15-oxohexadecanoic acid can lead to dynamic changes in lipid metabolism, which may be crucial for understanding its role in various pathophysiological conditions .

Data Summary

Q & A

Q. How should researchers address contradictory data regarding the biological activity of 15-Oxohexadecanoic acid across different studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, dosage discrepancies). Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines). Use clustered data analysis (e.g., mixed-effects models) to account for nested variables (e.g., batch effects, operator bias). Validate hypotheses with orthogonal assays (e.g., gene knockout vs. pharmacological inhibition) .

Q. What strategies can be employed to optimize the yield of 15-Oxohexadecanoic acid in multi-step synthetic routes?

- Methodological Answer : Apply design of experiments (DoE) to test variables (e.g., catalyst loading, pH). Use response surface methodology (RSM) to model interactions between parameters. Monitor intermediates via real-time infrared spectroscopy. For enzymatic routes, optimize cofactor regeneration systems (e.g., NADH/NAD+ recycling). Scale-up challenges (e.g., solvent compatibility) require pilot studies under Good Laboratory Practice (GLP) .

Safety and Compliance

Q. What are the key safety protocols for handling 15-Oxohexadecanoic acid in laboratory environments?

- Methodological Answer : Follow GHS Category 2 guidelines for skin/eye protection (e.g., nitrile gloves, safety goggles). Use fume hoods to avoid inhalation of aerosols (H335 hazard). Store in inert atmospheres (argon/nitrogen) to prevent oxidation. Dispose of waste via certified chemical disposal services to comply with H413 aquatic hazard protocols. Emergency procedures include immediate eye rinsing (15+ minutes) and medical consultation for prolonged exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.